![molecular formula C9H11F3N2O2 B1480186 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098095-08-8](/img/structure/B1480186.png)
2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Descripción general
Descripción
“2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative . Pyrrole derivatives have been found to exhibit various biological activities, including insecticidal efficacy .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods such as the Paal-Knorr Pyrrole Synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
In the 1,2,3,4-tetrahydropyrrolo[3,4-b]indole series, an alkyl- (ethyl-, isopropyl- or cyclopropyl-) -carbonyl or –sulfonyl group would seem particularly favorable as substituent R2, while a methylene linked to the position 2 of a 1,4-dimethylpyrrolidine or 4-methylpyrane ring would result to be effective as substituents R .Chemical Reactions Analysis
The chemical reactions of pyrrole derivatives involve various transformations. For instance, the reaction of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate provides highly substituted 2-trifluoromethyl pyrroles .Aplicaciones Científicas De Investigación
Optoelectronic Materials Synthesis
Symmetrically substituted diketopyrrolopyrrole derivatives, including 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, have been synthesized under mild conditions and studied for their photophysical properties. These derivatives exhibit potential for creating novel organic optoelectronic materials due to their enhanced water solubility and varying optical properties under different conditions (Zhang et al., 2014).
Development of Organic Solar Cells
The compound has been used in the synthesis of an H-shaped, small molecular non-fullerene electron acceptor, demonstrating encouraging efficiency in organic solar cells with a high open-circuit voltage. This highlights its utility in the development of efficient solar energy harvesting systems (Gupta et al., 2017).
Polymer Chemistry
2,3,5,6-Tetra-substituted pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives have been synthesized and used to create cross-linked polymers. These polymers were investigated for their UV/vis absorption and electrochemical properties, indicating their potential applications in polymer chemistry (Zhang et al., 2010).
Photoluminescent Materials
Highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have been developed. These polymers exhibit strong fluorescence with significant Stokes shifts and high quantum yields, making them suitable for applications in photoluminescent materials (Zhang & Tieke, 2008).
Organic Phototransistors
A difluorinated diketopyrrolopyrrole derivative related to 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione has been synthesized and applied in organic phototransistors. This demonstrates its potential in photoresponsive electronic devices (Lee et al., 2018).
Two-Photon Absorption Spectroscopy
New diketopyrrolopyrrole derivatives have been studied for their linear photophysics and stimulated emission properties. These studies contribute to understanding the two-photon absorption capabilities of such compounds, relevant in advanced spectroscopic applications (Zadeh et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-3-(trifluoromethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-14-7(15)4-3-13-6(9(10,11)12)5(4)8(14)16/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDYANJTRRQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CNC(C2C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


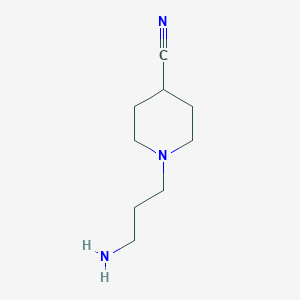
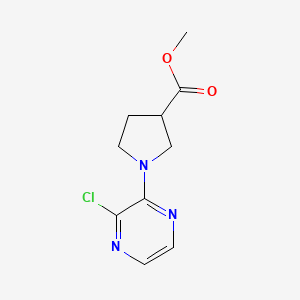
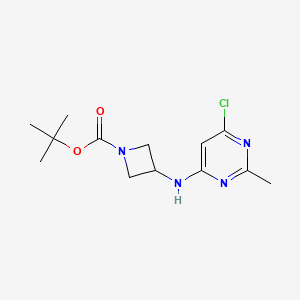
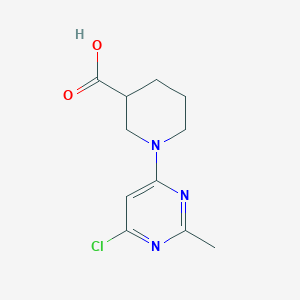
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)
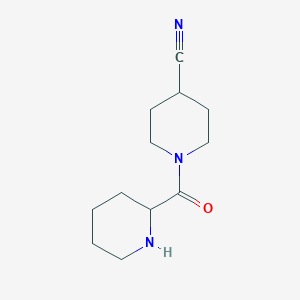

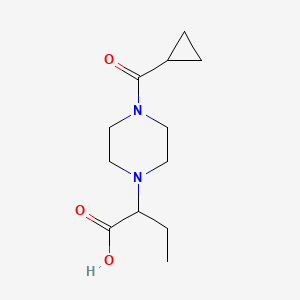

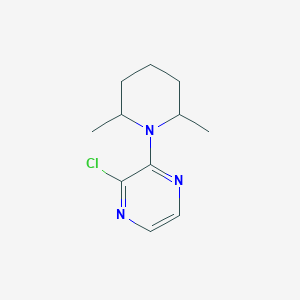
![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)
![1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480125.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
